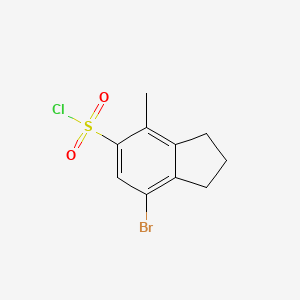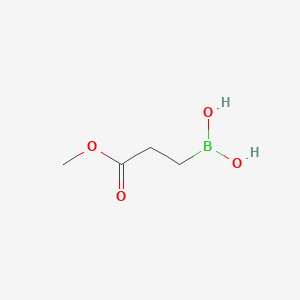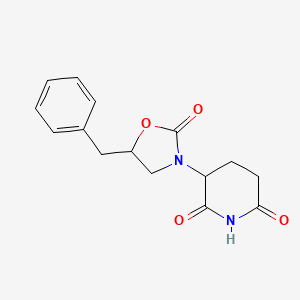
3-(5-Benzyl-2-oxooxazolidin-3-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both an oxazolidinone and a piperidine-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as bacterial ribosomes, which can inhibit protein synthesis. The oxazolidinone ring is known to bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic that also targets bacterial ribosomes.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is unique due to its combined oxazolidinone and piperidine-dione structure, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Propiedades
Fórmula molecular |
C15H16N2O4 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O4/c18-13-7-6-12(14(19)16-13)17-9-11(21-15(17)20)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,19) |
Clave InChI |
BEHJRJNTYMVZBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC(OC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


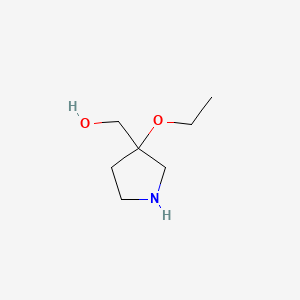
![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)

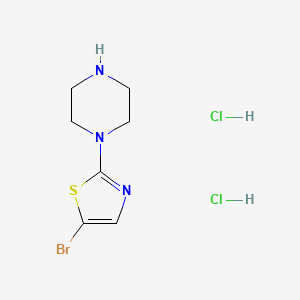
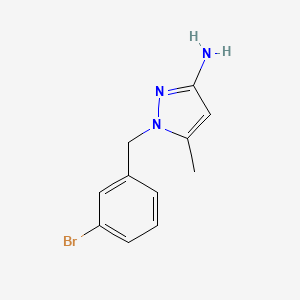
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

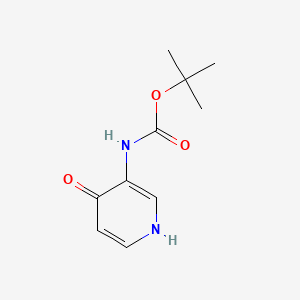

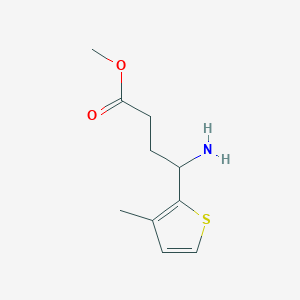
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
